N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide
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Overview
Description
N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine, leading to the formation of the pyrazolopyridine core
Industrial Production Methods
Industrial production methods for N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares the same core structure but lacks the acetamide group.
2H-Pyrazolo[3,4-b]pyridine: An isomer with a different tautomeric form.
N-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine: A derivative with a phenyl and methyl substitution.
Uniqueness
N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide is unique due to the presence of the acetamide group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
N-(2H-pyrazolo[3,4-b]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H8N4O/c1-5(13)10-8-6-3-2-4-9-7(6)11-12-8/h2-4H,1H3,(H2,9,10,11,12,13) |
InChI Key |
YUDFKLPQLKQVFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CC=NC2=NN1 |
Origin of Product |
United States |
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